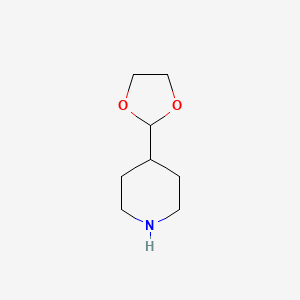

4-(1,3-Dioxolan-2-yl)piperidine

Vue d'ensemble

Description

4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound characterized by its unique structure, which includes a dioxolane ring attached to a piperidine ring

Mécanisme D'action

Target of Action

It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.

Mode of Action

As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.

Biochemical Pathways

Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .

Result of Action

The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with 1,3-dioxolane under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the electrophilic carbon in 1,3-dioxolane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Applications De Recherche Scientifique

4-(1,3-Dioxolan-2-yl)piperidine has found applications in several scientific fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

Medicine: Research has explored its use in drug development, particularly in the design of pharmaceuticals targeting specific diseases.

Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

4-(1,3-Dioxolan-2-yl)piperidine is structurally similar to other compounds containing dioxolane or piperidine rings. Some of these similar compounds include:

4-(1,3-Dioxolan-2-yl)aniline

4-(1,3-Dioxolan-2-yl)benzaldehyde

2-(4-Cyanophenyl)-1,3-dioxolane

Uniqueness: What sets this compound apart is its combination of the dioxolane and piperidine rings, which imparts unique chemical and biological properties

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-(1,3-Dioxolan-2-yl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features, including the piperidine ring and the 1,3-dioxolane moiety. This combination suggests potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has distinct biological activity against Candida albicans, a common fungal pathogen. Its effectiveness suggests potential applications in antifungal therapies.

- Anticancer Properties : The structural similarity to other compounds with known anticancer activities indicates that this compound may possess similar properties. Investigations into its cytotoxic effects against various tumor cell lines are warranted.

- Vasopressin V1A Antagonist Activity : Some derivatives of piperidine compounds have been studied for their antagonistic effects on vasopressin receptors, which could imply a therapeutic role in conditions related to fluid balance and blood pressure regulation .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : The hydrochloride form of this compound was shown to inhibit the growth of Candida albicans, suggesting its potential as an antifungal agent. This activity could be linked to its structural features that facilitate interaction with fungal cell membranes.

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives sharing the 1,3-dioxolane structure exhibited significant cytotoxicity against various cancer cell lines. Future studies should focus on isolating the effects of this compound specifically to confirm its efficacy as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The piperidine ring is known for its nucleophilic properties, allowing it to participate in various biochemical reactions. This could lead to modulation of enzyme activities or receptor interactions.

- Structural Similarity to Active Compounds : The presence of the 1,3-dioxolane moiety may enhance binding affinity to biological targets similar to those affected by other known bioactive compounds.

Propriétés

IUPAC Name |

4-(1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYCHTWXOPDNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.